Irinotecan-d10

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

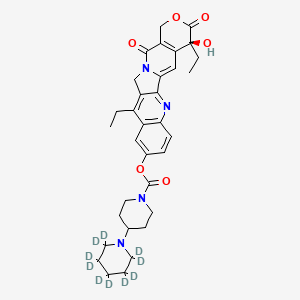

Molecular Formula |

C33H38N4O6 |

|---|---|

Molecular Weight |

596.7 g/mol |

IUPAC Name |

[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)piperidine-1-carboxylate |

InChI |

InChI=1S/C33H38N4O6/c1-3-22-23-16-21(43-32(40)36-14-10-20(11-15-36)35-12-6-5-7-13-35)8-9-27(23)34-29-24(22)18-37-28(29)17-26-25(30(37)38)19-42-31(39)33(26,41)4-2/h8-9,16-17,20,41H,3-7,10-15,18-19H2,1-2H3/t33-/m0/s1/i5D2,6D2,7D2,12D2,13D2 |

InChI Key |

UWKQSNNFCGGAFS-YTLGVAQSSA-N |

Isomeric SMILES |

[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])C2CCN(CC2)C(=O)OC3=CC4=C(C=C3)N=C5C(=C4CC)CN6C5=CC7=C(C6=O)COC(=O)[C@@]7(CC)O)([2H])[2H])([2H])[2H])[2H] |

Canonical SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7 |

Origin of Product |

United States |

The Foundation: Stable Isotope Labeling in Pharmaceutical Sciences

Stable isotope labeling is a technique where an atom in a drug molecule is replaced with its heavier, non-radioactive isotope. musechem.com This subtle change in mass does not alter the chemical properties of the molecule but allows researchers to differentiate the labeled compound from its naturally occurring, or endogenous, counterparts within a biological system. musechem.comnih.gov This ability to "tag and trace" molecules is invaluable in pharmaceutical research, particularly in the fields of drug metabolism and pharmacokinetics (DMPK). adesisinc.com

The use of stable isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), offers significant advantages over radioactive isotopes. metsol.com Primarily, they are non-radioactive, ensuring safety for researchers and eliminating the need for specialized handling and disposal protocols. metsol.com This safety profile also makes them suitable for use in clinical studies. metsol.comnih.gov

In drug development, understanding a drug's absorption, distribution, metabolism, and excretion (ADME) is paramount. musechem.com Stable isotope labeling provides a powerful method to elucidate these processes. By administering a labeled version of a drug, scientists can accurately track its journey through the body, identify its metabolites, and quantify its presence in various tissues and fluids. musechem.comnih.govmetsol.com This detailed information is crucial for optimizing drug efficacy and understanding potential toxicities. nih.gov

Synthetic Methodologies and Isotopic Characterization of Irinotecan Labeled D10

Deuterium (B1214612) Labeling Strategies and Synthetic Routes for Irinotecan-d10

The synthesis of this compound involves the introduction of deuterium atoms into a specific portion of the molecule. The chemical name for this compound hydrochloride is (S)-4,11-Diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl [1,4'-bipiperidine]-1'-carboxylate-2,2,3,3,4,4,5,5,6,6-d10 hydrochloride. synzeal.com This indicates that the ten deuterium atoms are located on the [1,4'-bipiperidine] moiety.

The general synthetic pathway for Irinotecan (B1672180) involves coupling 7-ethyl-10-hydroxycamptothecin (B187591) (SN-38), the active metabolite, with a [1,4'-bipiperidine]-1'-carbonyl chloride derivative. google.com For the synthesis of this compound, a deuterated version of the [1,4'-bipiperidine] precursor is required. The synthesis likely starts with commercially available deuterated piperidine, which is then used to construct the deuterated [1,4'-bipiperidine] side chain. This deuterated side chain is then activated, for example, as a chloroformate, and subsequently reacted with the hydroxyl group of SN-38 to form the carbamate (B1207046) linkage, yielding this compound.

A plausible synthetic route can be inferred from general knowledge of irinotecan synthesis:

Preparation of Deuterated [1,4'-Bipiperidine]: This would likely involve the reaction of piperidine-d11 (B105061) with 4-chloropiperidine (B1584346) or a similar precursor under conditions that promote N-alkylation.

Formation of the Activated Carbamate Precursor: The resulting deuterated [1,4'-bipiperidine] would then be reacted with a reagent like phosgene (B1210022) or triphosgene (B27547) to form the corresponding deuterated carbamoyl (B1232498) chloride.

Coupling with SN-38: Finally, the deuterated carbamoyl chloride is reacted with 7-ethyl-10-hydroxycamptothecin (SN-38) in the presence of a base to form this compound. google.com

Spectroscopic and Mass Spectrometric Approaches for Isotopic Purity and Enrichment Assessment

The characterization of this compound is critical to confirm its identity, isotopic enrichment, and purity. A combination of spectroscopic and mass spectrometric techniques is employed for this purpose.

Mass Spectrometry (MS): Mass spectrometry is the primary technique for determining the isotopic purity and enrichment of this compound. High-resolution mass spectrometry (HRMS) is particularly valuable.

Isotopic Enrichment: By comparing the mass-to-charge ratio (m/z) of the molecular ion of this compound with that of unlabeled Irinotecan, the degree of deuterium incorporation can be precisely determined. The expected molecular weight of this compound hydrochloride is approximately 633.2 g/mol , compared to the unlabeled counterpart. medchemexpress.comlgcstandards.com The mass spectrum will show a distribution of isotopologues (d1 through d10), and the relative abundance of the d10 peak indicates the level of isotopic enrichment. bertin-bioreagent.com

Isotopic Purity: The mass spectrum is also used to assess isotopic purity by looking for the presence of ions corresponding to lower levels of deuteration (d1-d9) or the unlabeled compound. A high isotopic purity means that the vast majority of the molecules contain the desired ten deuterium atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are essential for confirming the structural integrity of the molecule and the specific location of the deuterium labels. researchgate.netrsc.org

¹H NMR: In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the deuterated [1,4'-bipiperidine] ring will be absent or significantly reduced in intensity. This provides direct evidence of successful deuterium incorporation at the intended positions.

¹³C NMR: The ¹³C NMR spectrum will show characteristic shifts for the carbon atoms attached to deuterium. The signals for these carbons will appear as multiplets due to coupling with deuterium (which has a spin of 1) and will often be broader and have a lower intensity compared to the corresponding signals in the unlabeled compound.

Infrared (IR) Spectroscopy: While not the primary method for determining isotopic labeling, FT-IR spectroscopy can provide complementary information. The C-D stretching vibrations will appear at a lower frequency (around 2100-2200 cm⁻¹) compared to the C-H stretching vibrations (around 2800-3000 cm⁻¹), which can be indicative of deuteration. researchgate.net

Purity and Impurity Profiling of Labeled Irinotecan for Research Applications

For its use as an internal standard in quantitative bioanalysis, the chemical purity of this compound is as important as its isotopic purity. bertin-bioreagent.com Impurities can interfere with the accurate measurement of the analyte of interest.

High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector (e.g., UV or MS) is the standard method for determining the chemical purity of this compound. This technique separates the main compound from any process-related impurities or degradation products. A purity of >95% is typically required for research-grade material. lgcstandards.com

Common Impurities: Potential impurities in this compound could include:

Process-Related Impurities: These can arise from starting materials or intermediates that did not fully react. Examples include unreacted SN-38 or the deuterated [1,4'-bipiperidine] precursor. Other potential impurities include by-products from side reactions during the synthesis.

Degradation Products: Irinotecan can degrade under certain conditions, such as exposure to light or non-neutral pH. The primary degradation product is SN-38, formed by the hydrolysis of the carbamate linkage. chemicalbook.com

A comprehensive impurity profile is generated by combining data from HPLC and mass spectrometry to identify and quantify all significant impurities. This ensures the reliability and accuracy of the data generated when using this compound as an internal standard in research applications.

Compound Information Table

| Compound Name | Other Names |

| Irinotecan | CPT-11, Camptosar |

| This compound | (+)-Irinotecan-d10, CPT-11-d10, VAL-413-d10 |

| 7-Ethyl-10-hydroxycamptothecin | SN-38 |

| [1,4'-Bipiperidine] | 4-Piperidinopiperidine |

| Piperidine-d11 | Perdeuterated piperidine |

| 4-Chloropiperidine | |

| Phosgene | |

| Triphosgene | Trichloromethoxychloroformate |

Interactive Data Table: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C33H29D10ClN4O6 | medchemexpress.com |

| Molecular Weight | 633.20 g/mol | medchemexpress.comlgcstandards.com |

| CAS Number | 718612-62-5 | medchemexpress.com |

| Appearance | Solid (White to yellow) | medchemexpress.com |

| Purity (typical) | ≥95% deuterated forms (d1-d10) | bertin-bioreagent.com |

Advanced Bioanalytical Method Development Utilizing Irinotecan Labeled D10

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies

LC-MS/MS has become the preferred technique for the bioanalysis of irinotecan (B1672180) due to its high sensitivity and selectivity. nih.govnih.gov This powerful analytical tool allows for the precise measurement of the parent drug and its key metabolites, such as SN-38 and SN-38 glucuronide (SN-38G), in complex biological matrices. nih.gov

Optimization of Sample Preparation Techniques in Biological Matrices

Effective sample preparation is a critical first step to ensure accurate and reliable LC-MS/MS analysis by removing potential interferences from the biological matrix. nih.gov The most common techniques employed for irinotecan and its metabolites are protein precipitation and solid-phase extraction (SPE). nih.govnih.gov

Protein Precipitation: This is a straightforward and widely used method for sample cleanup. nih.gov It involves adding a solvent, such as acetonitrile (B52724) or methanol (B129727), to the plasma sample to precipitate proteins. nih.govnih.gov The supernatant, containing the analytes of interest, is then separated by centrifugation and can be directly injected into the LC-MS/MS system or further processed. researchgate.netresearchgate.net For instance, a simple deproteinization with methanol containing 0.1% acetic acid has been successfully used for the extraction of irinotecan and its metabolites from human plasma. nih.gov

Solid-Phase Extraction (SPE): SPE offers a more selective and efficient cleanup compared to protein precipitation, resulting in cleaner extracts and potentially lower limits of quantification. researchgate.net This technique involves passing the sample through a solid sorbent that retains the analytes, while interferences are washed away. The retained analytes are then eluted with a suitable solvent. researchgate.net SPE has been successfully applied to the extraction of irinotecan and its metabolites from plasma samples, providing good recovery and reproducibility. nih.gov

Development of Chromatographic Separation Parameters

Achieving optimal chromatographic separation is essential for resolving irinotecan, its metabolites, and the internal standard from endogenous matrix components. Both High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) systems are commonly used.

HPLC Methods: Reversed-phase HPLC with C18 columns is frequently employed for the separation of irinotecan and its metabolites. oup.comnih.gov The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid) with a specific pH. nih.govscispace.com Gradient elution, where the mobile phase composition is changed during the run, is often used to achieve better separation and shorter analysis times. researchgate.netplos.org

UPLC Methods: UPLC systems, utilizing columns with smaller particle sizes (e.g., 1.7 µm), offer higher resolution, increased sensitivity, and faster analysis times compared to conventional HPLC. nih.gov A UPLC method using an ACQUITY UPLC™ BEH RP18 column with a mobile phase of methanol and 0.1% formic acid has been developed for the simultaneous quantification of irinotecan, SN-38, and SN-38G in plasma. nih.govresearchgate.net

Interactive Table: Chromatographic Separation Parameters

| Parameter | HPLC | UPLC |

|---|---|---|

| Column | C18, 5 µm | ACQUITY UPLC™ BEH RP18, 1.7 µm |

| Mobile Phase | Acetonitrile/Methanol and aqueous buffer | Methanol and 0.1% formic acid |

| Flow Rate | ~1 mL/min | ~0.4 mL/min |

| Run Time | Longer | Shorter (e.g., 3 min) |

Mass Spectrometry Acquisition Parameters and Ionization Modes

Tandem mass spectrometry (MS/MS) is used for the detection and quantification of the analytes after chromatographic separation.

Electrospray Ionization (ESI): ESI is the most common ionization technique used for the analysis of irinotecan and its metabolites. oup.comresearchgate.net It is a soft ionization technique that produces protonated molecular ions [M+H]+ with minimal fragmentation, which is ideal for quantitative analysis. nih.gov

Multiple Reaction Monitoring (MRM): MRM is a highly selective and sensitive MS/MS technique used for quantification. researchgate.net In MRM mode, the mass spectrometer is set to monitor specific precursor-to-product ion transitions for each analyte and the internal standard. oup.com This specificity allows for accurate quantification even in the presence of co-eluting compounds. For example, specific ion transitions for irinotecan, SN-38, SN-38G, and Irinotecan-d10 are monitored to ensure accurate measurement. nih.gov

Role and Analytical Performance of this compound as an Internal Standard

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is considered the gold standard in quantitative bioanalysis. biopharmaservices.com

Role of this compound: An internal standard is a compound that is added to samples at a known concentration to correct for variability during the analytical process, including sample preparation, injection volume, and ionization efficiency. wuxiapptec.com this compound is an ideal internal standard for irinotecan analysis because it has the same chemical and physical properties as the analyte but a different mass due to the deuterium (B1214612) labeling. clearsynth.com This ensures that it behaves identically to irinotecan during extraction and chromatography, providing accurate correction for any losses or variations. biopharmaservices.com

Analytical Performance: The use of this compound significantly improves the accuracy and precision of the quantitative method. nih.gov It compensates for matrix effects, which are variations in ionization efficiency caused by co-eluting compounds from the biological matrix. clearsynth.com By calculating the peak area ratio of the analyte to the internal standard, the effects of these variations can be minimized, leading to more reliable and reproducible results. nih.gov

Validation Principles for Quantitative Bioanalytical Methods

To ensure the reliability of bioanalytical data, methods must be validated according to international guidelines, such as those from the Food and Drug Administration (FDA) and the European Medicines Agency (EMA). nih.goveuropa.eu Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. nih.govresearchgate.net Calibration curves are generated by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. nih.gov A linear relationship is typically demonstrated by a correlation coefficient (R²) value close to 1. plos.orgallmultidisciplinaryjournal.com

Accuracy and Precision: Accuracy refers to the closeness of the measured concentration to the true concentration, while precision describes the reproducibility of the measurements. nih.gov These are assessed by analyzing quality control (QC) samples at different concentration levels on the same day (intra-day) and on different days (inter-day). nih.govplos.org The accuracy should be within ±15% of the nominal value (±20% for the lower limit of quantification), and the precision, expressed as the coefficient of variation (CV), should not exceed 15% (20% for LLOQ). nih.gov

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision. allmultidisciplinaryjournal.compatsnap.com The lower limit of quantification (LLOQ) is a critical parameter for pharmacokinetic studies, as it determines the ability to measure low drug concentrations at later time points. plos.orgnih.gov

Interactive Table: Bioanalytical Method Validation Parameters

| Parameter | Description | Acceptance Criteria |

|---|---|---|

| Linearity | Proportionality of response to concentration | R² ≥ 0.99 |

| Accuracy | Closeness to the true value | Within ±15% (±20% at LLOQ) |

| Precision | Reproducibility of measurements | CV ≤ 15% (≤ 20% at LLOQ) |

| LOD | Lowest detectable concentration | Signal-to-noise ratio ≥ 3 |

| LLOQ | Lowest quantifiable concentration | Acceptable accuracy and precision |

Mitigation of Analytical Interferences and Cross-Contamination

Careful method development is required to minimize analytical interferences that can compromise the accuracy of the results.

In-Source Fragmentation: This phenomenon can occur in the mass spectrometer's ion source, where a precursor ion fragments before entering the mass analyzer. nih.gov In the analysis of irinotecan and its metabolites, in-source fragmentation of CPT-11, SN-38G, and even the this compound internal standard can lead to the formation of an ion that is identical to the SN-38 product ion, causing interference and overestimation of SN-38 concentrations. oup.comnih.gov Optimizing the mass spectrometer's source parameters and chromatographic separation to resolve SN-38 from the other compounds can help mitigate this issue. nih.gov

Isotopic Impurities: Deuterated internal standards like this compound may contain low levels of the unlabeled analyte as an impurity. nih.gov It is important to assess the contribution of this impurity to the analyte signal, especially at the lower limit of quantification, and to select an internal standard with high isotopic purity. nih.gov

By carefully considering and optimizing each of these aspects of bioanalytical method development, it is possible to establish robust, reliable, and sensitive LC-MS/MS methods for the accurate quantification of irinotecan and its metabolites in biological matrices, with Irinotecan Labeled d10 playing a pivotal role in ensuring data quality.

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) Integration

MALDI-MSI is a powerful technique that provides spatial distribution maps of analytes directly from tissue sections or other biological samples. researchgate.net In pharmaceutical research, it is increasingly applied to study drug penetration and metabolism within target tissues and sophisticated in vitro models. researchgate.netnih.govelsevierpure.com The integration of this compound into MALDI-MSI workflows has been pivotal for advancing from qualitative localization to precise spatial quantification.

Three-dimensional (3D) cell cultures, such as spheroids and organoids, are gaining prominence in drug development because they more accurately replicate the microenvironments of tumors compared to traditional 2D cell cultures. nih.govresearchgate.net These models exhibit gradients in nutrients, oxygen, and drug concentration, making them invaluable for assessing drug penetration and efficacy. nih.gov However, their small size and complex structure present analytical challenges for quantitative analysis. nih.gov

Adapting MALDI-MSI for these models requires meticulous optimization. For instance, studies on HCT 116 colon cancer spheroids have successfully used MALDI-MSI to map the distribution of irinotecan and its active metabolite, SN-38. nih.govshu.ac.uk These analyses revealed that after 24 hours of treatment, the active metabolite SN-38 was concentrated in the outer, proliferative region of the spheroid, while the parent drug, irinotecan, was found primarily in the necrotic core. nih.gov Such studies demonstrate the capability of MALDI-MSI to visualize drug conversion and distribution within specific functional regions of a tumor model. The use of patient-derived colorectal tumor organoids further highlights the technique's relevance, showing heterogeneous distribution of irinotecan and its metabolites, which can provide insights into patient-specific drug responses. shu.ac.uk

A cornerstone of quantitative MSI (qMSI) is the generation of robust calibration curves. nih.gov This is typically achieved by spotting serial dilutions of the unlabeled drug (irinotecan) onto a control tissue section, often from a non-treated animal, or onto a relevant biological scaffold. researchgate.netresearchgate.net These calibration spots are prepared on the same slide as the study samples to ensure they are processed under identical conditions, including matrix application and internal standard deposition. researchgate.net

The signal intensity of the analyte is then plotted against its known concentration or surface amount (e.g., pmol/mm²). researchgate.net The inclusion of an internal standard like this compound is crucial for this process. The calibration curve is constructed by plotting the ratio of the ion intensity of irinotecan to that of this compound against the concentration. researchgate.netresearchgate.net This ratiometric approach yields a linear relationship, enabling the interpolation of unknown concentrations in the tissue sample. researchgate.net For example, a study quantifying irinotecan in single spheroids reported a linear calibration curve with an R² value of 0.9643 and a limit of detection (LOD) of 0.058 ng/mm². nih.gov

Table 1: Example Parameters for Irinotecan Calibration in qMSI Studies

| Parameter | Value / Method | Source |

| Analyte | Irinotecan (CPT-11) | nih.govresearchgate.net |

| Internal Standard | This compound (d10-CPT-11) | researchgate.netresearchgate.net |

| Calibration Range | 0.4 to 40 pmol (Irinotecan) | researchgate.net |

| Linearity (R²) | 0.9643 | nih.gov |

| Limit of Detection (LOD) | 0.058 ng/mm² | nih.gov |

| Plot Type | Mean ion intensity ratio (Irinotecan/Irinotecan-d10) vs. Concentration | researchgate.netresearchgate.net |

The primary role of this compound in qMSI is to serve as an internal standard for signal normalization. researchgate.netcaymanchem.com Due to its stable isotope enrichment, this compound is chemically identical to irinotecan but is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer (e.g., m/z 587.2875 for [Irinotecan+H]⁺ vs. m/z 597.3511 for [this compound+H]⁺). researchgate.net

In a typical qMSI workflow, a solution of this compound is homogeneously sprayed over the entire sample slide, including the study tissue and the calibration spots. researchgate.netresearchgate.net This ensures that any pixel-to-pixel variation in the analytical signal—caused by factors like uneven matrix crystallization, topographical effects, or fluctuations in laser energy and ionization efficiency—affects both the analyte and the internal standard equally. researchgate.net

By calculating the ratio of the irinotecan signal to the this compound signal for every pixel in the image, these variations are effectively cancelled out. researchgate.net This normalization process significantly improves the precision and accuracy of the measurement, allowing for reliable quantification of the drug's concentration across different regions of the tissue. researchgate.netresearchgate.net This method has been successfully used to visualize and quantify the distribution of irinotecan in various preclinical models, including mouse liver and tumor tissues. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) Applications for Labeled Irinotecan Quantification

This compound is intended for use as an internal standard for the quantification of irinotecan by either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). caymanchem.com However, a review of published literature indicates that LC-tandem Mass Spectrometry (LC-MS/MS) is the overwhelmingly preferred method for the quantification of irinotecan and its metabolites in biological matrices like plasma. nih.govresearchgate.netproquest.comnih.gov

The preference for LC-MS/MS is likely due to the physicochemical properties of irinotecan. As a relatively large, polar, and thermally labile molecule, irinotecan is well-suited for LC separation and electrospray ionization (ESI), which are common in LC-MS/MS systems. researchgate.netnih.gov In contrast, GC-MS analysis typically requires analytes to be volatile and thermally stable, which would necessitate a chemical derivatization step for a compound like irinotecan. While the use of this compound as an internal standard would be theoretically sound in a GC-MS method, the practical application is not widely documented in scientific literature, with researchers consistently favoring LC-MS/MS-based approaches for their robustness and direct applicability. nih.govresearchgate.netproquest.com In these LC-MS/MS methods, this compound serves the same critical function: correcting for variations during sample extraction, processing, and analysis to ensure accurate quantification. nih.govresearchgate.net

Based on a comprehensive review of available scientific literature, there is no evidence to suggest that "Irinotecan Labeled d10" is used as a tracer in preclinical research to investigate its metabolic pathways or pharmacokinetic profile in the manner detailed in the requested article outline.

Searches for studies employing this compound in carboxylesterase (CES)-mediated hydrolysis, UDP-glucuronosyltransferase (UGT)-mediated glucuronidation, cytochrome P450 (CYP)-mediated oxidation, gut microbiome metabolic reactivation, or as a tracer in animal drug disposition models did not yield any relevant results.

The sole documented application of Irinotecan Labeled d10 is as an internal standard for analytical purposes, specifically in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. In this context, it is used to ensure the accuracy and precision of the quantification of unlabeled Irinotecan and its metabolites in biological samples.

Therefore, it is not possible to generate the requested article focusing on the use of Irinotecan Labeled d10 in preclinical pharmacokinetic and metabolic research investigations as outlined, due to the lack of publicly available data and research on this specific application.

Preclinical Pharmacokinetic and Metabolic Research Investigations Using Irinotecan Labeled D10

Pharmacokinetic Profiling in Preclinical Models

Physiologically-Based Pharmacokinetic (PBPK) Modeling and Simulation Integrating Labeled Compound Data

Physiologically-based pharmacokinetic (PBPK) models are computational frameworks that simulate the absorption, distribution, metabolism, and excretion (ADME) of drugs in the body. nih.govsemanticscholar.org The development and validation of robust PBPK models for irinotecan (B1672180) depend on high-quality pharmacokinetic data, which are reliably generated using analytical methods employing Irinotecan-d10 as an internal standard. nih.govresearchgate.net

These models incorporate a wealth of data, including the physicochemical properties of irinotecan and its active metabolite, SN-38, along with physiological parameters of the preclinical species. nih.gov By integrating in vitro metabolism and transport data, PBPK models can predict the in vivo exposure of irinotecan and SN-38 in various tissues, such as the liver, intestine, and tumor sites. researchgate.netmdpi.com The accuracy of the concentration-time profile data from plasma and tissue samples, which forms the basis of these models, is ensured by the use of stable isotope-labeled standards like this compound in the LC-MS/MS quantification process. researchgate.netnih.gov

PBPK models for irinotecan have been used to:

Predict drug exposure and metabolite formation in different patient populations. nih.govsemanticscholar.org

Simulate the impact of genetic polymorphisms in metabolic enzymes and transporters on drug disposition. researchgate.net

Assess the effect of organ dysfunction on irinotecan pharmacokinetics. nih.gov

Explore the consequences of inflammation on drug metabolism and distribution. nih.gov

The data generated with the aid of this compound is thus foundational to building and validating these complex predictive models, allowing for a deeper understanding of pharmacokinetic variability before moving into clinical phases. nih.gov

Analysis of Metabolite Formation and Elimination Kinetics in Preclinical Systems

The metabolic pathway of irinotecan is complex, involving activation to its potent metabolite SN-38 and subsequent detoxification. This compound is crucial for accurately tracing and quantifying these metabolic steps in various preclinical systems, including recombinant enzymes, human liver and intestinal S9 fractions, and hepatocytes. nih.gov

Metabolic Activation: Irinotecan is a prodrug converted to the pharmacologically active SN-38 primarily by carboxylesterase (CES) enzymes, with CES2 showing significantly higher efficiency than CES1. nih.gov Studies using analytical methods benchmarked with deuterated standards have elucidated the kinetics of this critical activation step. nih.gov

Metabolic Deactivation and Elimination: SN-38 is detoxified mainly through glucuronidation by UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT1A1, to form the inactive SN-38 glucuronide (SN-38G). core.ac.uknih.gov Additionally, irinotecan can be oxidized by cytochrome P450 3A4 (CYP3A4) to form inactive metabolites like APC (7-ethyl-10-[4-N-(5-aminopentanoic acid)-1-piperidino]-carbonyloxy-camptothecin). core.ac.ukbohrium.comnih.gov The precise measurement of the formation and elimination rates of these metabolites is enabled by LC-MS/MS methods using this compound and other corresponding labeled metabolite standards. researchgate.netnih.govnih.gov

Research has shown significant tissue-specific differences in metabolism. For instance, the hydrolysis of irinotecan to SN-38 is much higher in the intestine compared to the liver, which is consistent with the higher abundance of the CES2 enzyme in enterocytes. nih.gov Conversely, the detoxification of SN-38 via glucuronidation is more efficient in the liver. nih.gov

Below is a table summarizing the kinetic parameters for key metabolic and transport pathways of irinotecan, with the underlying measurements reliant on stable isotope-labeled internal standards.

| Analyte | Enzyme/Transporter | Parameter | Value | Unit |

| Irinotecan | CES1 | Km | 158.4 | µM |

| Irinotecan | CES1 | Vmax | 1.1 | pmol/min/pmol enzyme |

| Irinotecan | CES2 | Km | 302.3 | µM |

| Irinotecan | CES2 | Vmax | 12.1 | pmol/min/pmol enzyme |

| Irinotecan | P-gp (ABCB1) | Km | 2.5 | µM |

| Irinotecan | BCRP (ABCG2) | Km | 10.3 | µM |

| Irinotecan | MRP2 (ABCC2) | Km | 11.2 | µM |

| SN-38 | BCRP (ABCG2) | Km | 0.9 | µM |

| SN-38G | BCRP (ABCG2) | Km | 1.3 | µM |

In Vitro and Ex Vivo Transport Mechanism Studies using Labeled Irinotecan

The disposition of irinotecan and its metabolites is heavily influenced by drug transporters. In vitro and ex vivo studies using cell lines that overexpress specific transporters and membrane vesicle assays are essential for identifying which transporters are involved and their kinetics. In these experiments, this compound and other deuterated standards are used to accurately quantify the amount of compound transported across cell membranes. nih.gov

Key findings from these transport studies include:

Efflux Transporters: Irinotecan is a substrate for several important efflux transporters, including P-glycoprotein (P-gp, or ABCB1), Breast Cancer Resistance Protein (BCRP, or ABCG2), and Multidrug Resistance-Associated Protein 2 (MRP2, or ABCC2). nih.gov

Metabolite Transport: The active metabolite SN-38 and its inactive glucuronide conjugate SN-38G are also transported by BCRP and MRP2. Additionally, MRP3 has been identified as a transporter for both SN-38 and SN-38G. nih.gov

These studies, underpinned by precise quantification using labeled standards, are critical for understanding the mechanisms that control drug distribution to tumors and organs of elimination, as well as the pathways contributing to drug resistance. nih.gov

Preclinical Drug-Drug Interaction Studies Influencing Irinotecan Metabolism and Transport

Preclinical studies are vital for identifying potential drug-drug interactions (DDIs) that could alter the efficacy or toxicity of irinotecan. These interactions often occur at the level of metabolic enzymes or drug transporters. The use of this compound as an internal standard is indispensable for the accurate measurement of changes in the concentrations of irinotecan and its metabolites when co-administered with other drugs.

DDIs involving irinotecan often center on the CYP3A4 enzyme and P-gp transporter.

CYP3A4 Interactions: Since irinotecan is a substrate for CYP3A4, co-administration with strong inhibitors or inducers of this enzyme can significantly alter its clearance and the formation of inactive metabolites like APC. core.ac.uk This can lead to modified plasma concentrations of the parent drug and, consequently, altered levels of the active metabolite SN-38.

Transporter-Mediated Interactions: Drugs that inhibit efflux transporters like P-gp or BCRP can increase the systemic and tissue exposure of irinotecan and SN-38, potentially leading to enhanced toxicity.

In preclinical DDI studies, various in vitro systems, such as human liver microsomes or transfected cell lines, are used to assess the inhibitory or inductive potential of new chemical entities on irinotecan's metabolic and transport pathways. The reliable quantification of these changes relies on robust bioanalytical methods, for which this compound is a cornerstone, ensuring that the observed effects are due to the drug interaction rather than analytical variability. nuvisan.com

Application in Advanced in Vitro and Ex Vivo Biological Systems

Three-Dimensional (3D) Cell Culture Models (Spheroids, Organoids)

Three-dimensional cell culture systems, such as multicellular tumor spheroids (MCTS) and patient-derived organoids, better mimic the microenvironment of solid tumors, including cellular heterogeneity and diffusion limitations. nih.govresearchgate.net The use of Irinotecan-d10 in conjunction with mass spectrometry imaging (MSI) has been pivotal in understanding the behavior of irinotecan (B1672180) within these structures. researchgate.netuu.nl

A significant challenge in cancer chemotherapy is ensuring the therapeutic agent effectively penetrates the entire tumor mass. MSI techniques, which utilize this compound as an internal standard for relative and absolute quantification, allow for the precise mapping of the parent drug's distribution within spheroids and organoids over time. nih.govuu.nl

Studies on HCT 116 colon carcinoma spheroids have demonstrated time-dependent penetration of irinotecan. researchgate.net Similarly, research using patient-derived colon tumor organoids (CTOs) revealed that while the drug is initially more abundant on the edge of the organoid, it achieves full penetration into the center after 24 hours of treatment. researchgate.netuu.nl this compound is applied to the samples prior to analysis, providing a stable reference signal against which the unlabeled drug can be accurately measured across different regions of the 3D structure. uu.nl This methodology has shown that irinotecan uptake is a concentration-dependent process; higher external drug concentrations lead to greater uptake and penetration within the organoid. researchgate.net

Table 1: Time-Dependent Penetration of Irinotecan in 3D Colon Tumor Models

| Time Point | Observed Spatial Distribution in Organoids | Penetration Status |

|---|---|---|

| 6 Hours | Higher signal intensity detected on the edge of the organoid. researchgate.netuu.nl | Partial |

| 24 Hours | Drug is more abundant in the central part of the organoid. researchgate.netuu.nl | Full |

Beyond tracking the parent drug, it is crucial to understand where its metabolites are formed and distributed. Irinotecan is a prodrug that is converted by carboxylesterases into the active metabolite SN-38, which is subsequently inactivated via glucuronidation to SN-38 glucuronide (SN-38G). uu.nl

Using MSI with this compound as an internal standard, researchers have successfully mapped irinotecan and its key metabolites within these 3D models. researchgate.net In studies on both spheroids and organoids treated for extended periods (24-72 hours), MSI has detected and localized not only the parent drug but also SN-38 and SN-38G. researchgate.netuu.nl For instance, in 72-hour treated spheroids, irinotecan, SN-38, SN-38G, and another decarboxylated metabolite were successfully imaged. researchgate.net In organoids, the active metabolite SN-38 and the inactive SN-38G were detected in samples treated for 24 hours, but not in those treated for only 6 hours, correlating with the time required for drug penetration and subsequent metabolism. uu.nl This spatial information is vital, as it can link metabolic activity to specific cellular layers within the tumor model, such as the more proliferative outer regions. researchgate.net

Table 2: Detection of Irinotecan and its Metabolites in Patient-Derived Colon Tumor Organoids

| Compound | Detected at 6 Hours | Detected at 24 Hours | Role |

|---|---|---|---|

| Irinotecan | Yes | Yes | Prodrug |

| SN-38 | No | Yes | Active Metabolite |

| SN-38G | No | Yes | Inactive Metabolite |

Use in Perfused Organ and Tissue Slice Models for Metabolic and Disposition Studies

Ex vivo models, such as perfused organs and precision-cut tissue slices, maintain the complex architecture and cellular interactions of a whole organ, offering a valuable platform for studying drug metabolism and disposition. In these systems, accurate quantification is paramount, and stable isotope-labeled internal standards like this compound are the gold standard for LC-MS/MS analysis.

While specific studies detailing the use of this compound in perfused organ systems are not extensively published, the analytical principles are well-established. For example, quantitative studies of irinotecan metabolism in human liver and intestinal S9 fractions—subcellular preparations used in metabolic research—explicitly rely on deuterated internal standards for accurate LC-MS/MS analysis. nih.gov These studies have precisely determined the formation rates of SN-38 and SN-38G, demonstrating that SN-38 formation is higher in intestinal fractions, while SN-38G formation is predominant in the liver. nih.gov

This same analytical rigor is applied to more complex models. In situ intestinal perfusion models in rats have been used to quantify irinotecan's permeability and the excretion of SN-38, providing insights into intestinal toxicity. nih.gov Furthermore, ex vivo perfusion of isolated human lungs has been employed to assess the local toxicity and concentration of irinotecan, demonstrating the feasibility of such models for drug evaluation. nih.gov In all such ex vivo experiments where drug and metabolite concentrations in tissue or perfusate are measured by mass spectrometry, the inclusion of a stable isotope-labeled internal standard like this compound is critical to control for sample loss during preparation and for ionization variability, ensuring the generation of reliable pharmacokinetic and metabolic data.

Future Directions in Research with Irinotecan Labeled D10

Integration with Multi-Omics Approaches for Mechanistic Insights

The integration of Irinotecan (B1672180) Labeled d10 into multi-omics workflows represents a significant step forward in elucidating the intricate mechanisms of action and resistance. Stable-labeled compounds are indispensable tools in proteomic and metabolomic research, acting as molecular tracers to monitor biological processes. moravek.com By using isotopically labeled molecules, researchers can gain an in-depth view of the metabolome in conjunction with advanced analytical techniques. moravek.com

In the context of irinotecan, metabolomic studies have already begun to identify metabolic signatures associated with the drug's activity. For instance, research has shown that irinotecan induces global metabolic changes in patient plasma, including elevations in purine/pyrimidine nucleobases, acylcarnitines, and specific amino acid metabolites. nih.govresearchgate.net These changes are thought to stem from DNA damage and mitochondrial dysfunction. nih.govresearchgate.net

The use of Irinotecan Labeled d10 in such studies would allow for the precise differentiation of drug-derived metabolites from the endogenous metabolome. This is crucial for accurately mapping the drug's metabolic fate and understanding its influence on cellular pathways. By tracing the d10 label, researchers can unequivocally identify and quantify irinotecan and its metabolites, providing clearer insights into how variations in metabolic pathways, influenced by factors like the gut microbiome or patient genetics, affect drug efficacy and toxicity. clinpgx.org

This approach, often referred to as pharmacometabolomics, can help identify biomarkers that predict patient response to treatment. iris-biotech.de Stable isotope labeling is a key technique in these investigations, enabling the accurate tracking of a drug's journey through the body and its effect on metabolic pathways. metsol.com

Table 1: Role of Irinotecan Labeled d10 in Multi-Omics Research

| Omics Field | Application with Irinotecan Labeled d10 | Potential Insights |

|---|

| Metabolomics | Tracing the biotransformation and excretion pathways of irinotecan and its active metabolite, SN-38. | - Accurate quantification of drug metabolites.

Development of Novel Isotope-Labeled Irinotecan Analogs for Specific Research Queries

The development of new anticancer drugs often involves creating analogs of existing compounds to improve efficacy, overcome resistance, or reduce toxicity. nih.gov As novel irinotecan analogs are synthesized, the concurrent development of their stable isotope-labeled versions is essential for comprehensive preclinical and clinical evaluation. The synthesis of labeled drugs, while often complex, is a necessary step for detailed metabolic studies using modern analytical methods like mass spectrometry and NMR. nih.gov

Research has focused on developing novel camptothecin (B557342) analogs, such as FL118, which has shown effectiveness in overcoming irinotecan resistance in preclinical models. nih.gov Other strategies include the development of nanoliposomal formulations of irinotecan to improve drug delivery and stability. nih.gov

For each of these novel analogs and formulations, a deuterated version like a d10-labeled analog would serve critical research functions:

Comparative Pharmacokinetics: Labeled analogs can be used in crossover studies to directly compare the absorption, distribution, metabolism, and excretion (ADME) profiles of the new compound against the parent drug, irinotecan. musechem.com

Metabolic Stability: The metabolic stability of a new analog can be precisely determined by incubating the labeled compound with liver microsomes or other metabolic systems and tracking the rate of its disappearance.

Bioavailability Studies: Co-administering a labeled intravenous dose with an unlabeled oral dose allows for the precise determination of absolute bioavailability, a critical parameter in drug development.

The creation of these specific labeled research tools will enable scientists to ask targeted questions about how structural modifications or formulation changes affect the pharmacological properties of the drug. musechem.com

Table 2: Application of Novel Labeled Irinotecan Analogs

| Type of Novel Analog | Research Query | Role of Isotope-Labeled Version |

|---|---|---|

| Resistance-Evading Analog (e.g., FL118) | Does the new analog have a different metabolic profile that contributes to its ability to overcome resistance? | Allows for direct comparison of metabolic pathways and efflux transporter interactions versus the parent drug. nih.gov |

| Nanoliposomal Irinotecan | How does encapsulation affect the in vivo release, metabolism, and tumor accumulation of irinotecan? | Traces the fate of the encapsulated drug versus free drug, quantifying release rates and tissue-specific accumulation. nih.gov |

| Site-Specifically Modified Analog | How does modifying a specific chemical group on the irinotecan molecule alter its conversion to SN-38 or its detoxification? | Enables precise tracking of metabolism at the modified site to understand structure-activity relationships. |

Advances in High-Throughput Bioanalytical Technologies for Labeled Compound Analysis

The full potential of research with Irinotecan Labeled d10 and its analogs can only be realized through parallel advancements in bioanalytical technology. The analysis of samples from pharmacokinetic and metabolomic studies generates large datasets that require rapid, sensitive, and accurate measurement techniques. nih.gov

Modern bioanalytical laboratories rely heavily on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is considered a gold standard for drug quantification due to its high sensitivity and specificity. thestuffofsuccess.com Recent advances in this area are further enhancing the analysis of isotope-labeled compounds:

High-Resolution Mass Spectrometry (HRMS): HRMS provides exceptional mass accuracy, which allows for the confident identification of drug metabolites in complex biological matrices like plasma or urine. nih.govcriver.com This reduces ambiguity and improves the quality of metabolic profiling data.

Automation and Miniaturization: The integration of automated sample preparation systems and microfluidics allows for the analysis of larger numbers of samples with greater speed and reduced cost. thestuffofsuccess.com This is particularly important for clinical studies where sample throughput is a major consideration. nih.gov

Improved Chromatographic Techniques: Ultra-high-performance liquid chromatography (UHPLC) offers faster separation times and better resolution compared to traditional HPLC, enabling more efficient analysis of complex mixtures. news-medical.net

These technological improvements are transforming the landscape of drug development by enabling scientists to process more samples, generate higher quality data, and make faster decisions. criver.com For studies involving Irinotecan Labeled d10, these high-throughput technologies are essential for analyzing the large number of samples generated in dose-response studies, detailed time-course pharmacokinetic experiments, and large-scale patient trials. metsol.comnih.gov

Table 3: Comparison of Bioanalytical Technologies for Labeled Compound Analysis

| Technology | Key Features | Advantages for Irinotecan d10 Analysis |

|---|---|---|

| LC-MS/MS | High sensitivity and specificity; robust quantification. | Gold standard for quantifying irinotecan and its metabolites in biological fluids. thestuffofsuccess.com |

| UHPLC-HRMS | Extremely high mass accuracy and resolution; automated data processing. criver.com | Confident identification of unknown metabolites; improved differentiation from background matrix interference. nih.gov |

| Automated Sample Preparation | Robotic handling and processing of samples. | Increased sample throughput, reduced human error, and improved reproducibility for large-scale studies. thestuffofsuccess.comcriver.com |

| Microfluidics | Analysis of very small sample volumes. thestuffofsuccess.com | Enables detailed studies where sample volume is limited (e.g., pediatric research or preclinical animal models). |

Q & A

Q. What is the role of Irinotecan-d10 as an internal standard in quantifying irinotecan and its metabolites?

Irinotecan-d10, a deuterated analog, serves as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-mass spectrometry (LC-MS) to improve quantification accuracy. It corrects for matrix effects, ion suppression, and extraction efficiency variations during sample preparation. For example, in pharmacokinetic studies, it enables precise measurement of irinotecan and its active metabolite SN-38 by co-eluting with non-deuterated analytes while avoiding signal overlap due to its distinct mass shift .

Q. How should researchers validate the use of this compound in analytical methods?

Method validation requires assessing specificity, linearity, precision, accuracy, and sensitivity. Key parameters include:

- Limit of Detection (LOD) : ≤0.09 ppm for irinotecan .

- Limit of Quantification (LOQ) : ≤0.297 ppm .

- Recovery rates : >95% for both irinotecan and SN-38 in plasma matrices.

- Inter- and intra-day precision : Relative Standard Deviation (RSD) <2% . Cross-validation with unlabeled irinotecan ensures deuterium substitution does not alter chromatographic behavior .

Q. What are the critical quality control parameters for Irinotecan-d10 in experimental workflows?

- Purity : >95% (confirmed via HPLC or LC-MS) .

- Stability : Store at -20°C in inert solvents (e.g., DMSO) to prevent deuteration loss or degradation.

- Batch-specific documentation : Certificates of Analysis (COA) and Safety Data Sheets (SDS) must accompany each batch to ensure traceability .

Advanced Research Questions

Q. How can researchers address contradictions in irinotecan pharmacokinetic data when using this compound?

Discrepancies in hepatic vs. systemic SN-38 conversion rates (e.g., 13% in serum vs. 20% hepatic conversion ) may arise from inter-individual variability in UGT1A1 enzyme activity. Mitigation strategies include:

- Population stratification : Genotyping patients for UGT1A1*28 polymorphisms to account for metabolic differences .

- Tissue-specific sampling : Comparing liver biopsy SN-38 levels with plasma concentrations .

- Cross-referencing SIL-IS data with clinical outcomes : Correlate irinotecan-d10-derived pharmacokinetic parameters with toxicity profiles (e.g., neutropenia) .

Q. What experimental design considerations are critical for studying irinotecan resistance mechanisms using deuterated analogs?

- Clonal selection : Use genetically uniform cell lines (e.g., HCT116 clones) to isolate resistance mutations acquired during dose escalation .

- Longitudinal metabolite tracking : Monitor SN-38 and SN-38G ratios via Irinotecan-d10 to detect compensatory glucuronidation in resistant clones .

- Integration with omics data : Combine LC-MS quantification with transcriptomic profiling of TOP1 or homologous recombination repair genes .

Q. How does co-administration of bevacizumab impact the pharmacokinetic analysis of irinotecan using SIL-IS?

Bevacizumab may alter irinotecan’s volume of distribution or clearance rates. To isolate drug-drug interaction effects:

- Control cohorts : Compare SIL-IS data from patients receiving irinotecan monotherapy vs. combination regimens .

- Temporal sampling : Collect serial plasma samples pre- and post-bevacizumab infusion to track dynamic changes .

- Physiologically-based pharmacokinetic (PBPK) modeling : Validate SIL-IS-derived parameters against simulated bevacizumab-irinotecan interactions .

Methodological Challenges and Solutions

Q. How can researchers optimize this compound for quantifying low-abundance metabolites like SN-38G?

SN-38 glucuronide (SN-38G), an inactive metabolite, often exhibits low plasma concentrations. Enhance sensitivity by:

- Solid-phase extraction (SPE) : Use mixed-mode cartridges to enrich SN-38G from urine or bile .

- Derivatization : Introduce charged groups (e.g., dansyl chloride) to improve ionization efficiency in negative-ion MS modes .

- Cross-validation with enzymatic hydrolysis : Confirm SN-38G levels by comparing pre- and post-β-glucuronidase treatment samples .

Q. What statistical approaches are recommended for analyzing SIL-IS-derived datasets?

- Non-compartmental analysis (NCA) : Calculate AUC0–∞, Cmax, and t1/2 using validated software (e.g., Phoenix WinNonlin) .

- Multivariate regression : Adjust for covariates like body surface area or UGT1A1 genotype .

- Power analysis : Ensure sample sizes ≥50 to detect ≥20% inter-group differences in metabolite ratios (α=0.05, β=0.2) .

Data Presentation and Reproducibility

Q. How should researchers present Irinotecan-d10 data in publications to ensure reproducibility?

Q. Q. What ethical and reporting standards apply to preclinical studies using Irinotecan-d10?

- Animal studies : Follow ARRIVE 2.0 guidelines for pharmacokinetic experiments, including detailed dosing regimens and humane endpoints .

- Human trials : Disclose Irinotecan-d10 use in ClinicalTrials.gov entries and publish full analytical protocols to comply with FDA Bioanalytical Method Validation guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.